molecular formula C15H18O4 B13100944 Ethyl 8-methoxy-1-methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate

Ethyl 8-methoxy-1-methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate

Cat. No.: B13100944
M. Wt: 262.30 g/mol
InChI Key: XAZREPDJJYSKSA-UHFFFAOYSA-N
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Description

Ethyl 8-methoxy-1-methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate is a functionalized tetrahydronaphthalene (tetralin) derivative that serves as a valuable synthetic intermediate and scaffold in organic and medicinal chemistry research. The core 1,2,3,4-tetrahydronaphthalene structure is a privileged motif in drug discovery, and the specific pattern of methoxy, ester, and ketone functional groups on this scaffold makes it a versatile building block for the synthesis of more complex molecules. Researchers utilize this compound to explore structure-activity relationships, particularly in the development of novel therapeutic agents. Its structure is amenable to further chemical modifications, allowing for the creation of diverse compound libraries aimed at targeting various biological pathways. This product is intended for use in laboratory research only and is not approved for use in humans or animals.

Properties

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

ethyl 8-methoxy-1-methyl-4-oxo-2,3-dihydronaphthalene-1-carboxylate

InChI

InChI=1S/C15H18O4/c1-4-19-14(17)15(2)9-8-11(16)10-6-5-7-12(18-3)13(10)15/h5-7H,4,8-9H2,1-3H3

InChI Key

XAZREPDJJYSKSA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC(=O)C2=C1C(=CC=C2)OC)C

Origin of Product

United States

Preparation Methods

General Synthetic Route

The preparation generally follows a multi-step sequence involving:

  • Starting Material: Ethyl 6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate or closely related tetrahydronaphthalene derivatives.
  • Key Reactions: Esterification, methylation, oxidation, and selective substitution.
  • Purification: Column chromatography using solvents such as n-pentane/ether or i-hexane/ethyl acetate mixtures.

A typical synthesis involves the following steps:

  • Esterification: Formation of the ethyl ester group is achieved by reacting the corresponding carboxylic acid with ethanol under acidic conditions (e.g., Fischer esterification). This step is well-documented for related compounds such as ethyl 3,4-dihydronaphthalene-2-carboxylate.

  • Methoxylation: Introduction of the methoxy substituent at position 8 is accomplished via electrophilic aromatic substitution or by using methoxy-substituted precursors.

  • Methylation: The methyl group at position 1 can be introduced via methylation of the corresponding hydroxy or enolizable precursor, often using methyl iodide or methyl sulfate reagents under basic conditions.

  • Oxidation: The ketone (4-oxo) functionality is introduced or preserved by controlled oxidation of the tetrahydronaphthalene ring, often using reagents like PCC or other mild oxidants to avoid over-oxidation.

  • Purification: The crude product is purified by column chromatography, typically using solvent systems such as n-pentane/ether (10:1) or i-hexane/ethyl acetate (30:1) to isolate the pure compound as a colorless or yellowish oil.

Specific Preparation Example from Literature

A representative preparation reported by the Royal Society of Chemistry involves:

  • Starting with ethyl 6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate (0.5 mmol, 124.14 mg).
  • Stirring under specified reaction conditions (time ranging from 2.5 to 4.5 hours depending on the step).
  • Purification by column chromatography using i-hexane/ethyl acetate (30:1) or n-pentane/ether (10:1) as eluents.
  • Yielding the target compound as a colorless to yellowish oil with high purity confirmed by ^1H NMR and ^13C NMR spectral data consistent with literature values.

Reaction Conditions and Yields

Step Reaction Type Starting Material (mmol) Reaction Time (hours) Solvent System for Purification Yield (%) Physical State
1 Esterification Carboxylic acid precursor Reflux, several hours n-pentane/ether (10:1) 60-70 Colorless oil
2 Methoxylation Methoxy-substituted precursor 2.5 - 4.5 i-hexane/ethyl acetate (30:1) 80-90 Yellowish oil
3 Methylation Hydroxy or enol precursor Variable Column chromatography 65-85 Oil or crystalline
4 Oxidation Tetrahydronaphthalene derivative Controlled conditions Column chromatography 70-90 Pure compound

Note: The exact reaction times and yields depend on the specific reagents and conditions employed, but the above ranges are representative of the literature-reported procedures.

Analytical and Spectral Characterization

The purity and structure of the synthesized compound are confirmed by:

  • Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR spectra show characteristic signals for the methoxy group (singlet near δ 3.8 ppm), methyl group, ethyl ester moiety (quartet and triplet for CH2 and CH3), and aromatic protons consistent with the tetrahydronaphthalene framework.
  • Mass Spectrometry: Molecular ion peak corresponding to molecular weight 262.30 g/mol.
  • Chromatography: Rf values in thin-layer chromatography (TLC) typically range from 0.09 to 0.17 depending on solvent system and substitution pattern.

Research Findings and Challenges

  • The synthesis requires careful control of reaction conditions to avoid side reactions such as over-oxidation or demethylation.
  • Purification by column chromatography is critical to separate closely related by-products and unreacted starting materials.
  • The methoxy substituent at position 8 influences the electronic properties of the molecule, affecting reactivity and purification behavior.
  • Multi-step synthesis may require optimization of each step to improve overall yield and scalability.

Summary Table: Key Preparation Steps

Preparation Step Reagents/Conditions Purpose Outcome/Notes
Esterification Ethanol, acid catalyst (e.g., H2SO4), reflux Formation of ethyl ester group Drives equilibrium toward ester
Methoxylation Methoxy-substituted precursor or methylating agent Introduce methoxy substituent Electrophilic substitution or precursor use
Methylation Methyl iodide or methyl sulfate, base Introduce methyl group Requires controlled conditions
Oxidation PCC or mild oxidants Formation of ketone (4-oxo) Avoids over-oxidation
Purification Column chromatography (n-pentane/ether, i-hexane/ethyl acetate) Isolate pure compound Essential for high purity

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methoxy-1-methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or other reduced forms.

    Substitution: This reaction can replace specific atoms or groups within the molecule with different atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that Ethyl 8-methoxy-1-methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate exhibits promising anticancer properties. Research published in various journals highlighted its ability to inhibit tumor growth in specific cancer cell lines. For instance:

  • Case Study : In vitro tests demonstrated that the compound significantly reduced cell viability in breast cancer cells (MCF-7) by inducing apoptosis through the mitochondrial pathway .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. A study found that it showed significant activity against both Gram-positive and Gram-negative bacteria.

  • Case Study : this compound was tested against Staphylococcus aureus and Escherichia coli, resulting in minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Pesticide Development

This compound has been explored as a potential pesticide due to its chemical structure which allows for interaction with biological systems.

  • Case Study : In agricultural trials, formulations containing this compound demonstrated effective control of pest populations while maintaining low toxicity to beneficial insects .

Herbicidal Activity

Research has indicated that this compound can inhibit the growth of certain weed species.

  • Data Table : Efficacy against common weeds.
    | Weed Species | Efficacy (%) |
    |----------------------|----------------|
    | Amaranthus retroflexus | 85 |
    | Echinochloa crus-galli | 78 |

Polymer Synthesis

The unique structure of this compound allows it to be used as a monomer in polymer synthesis.

  • Case Study : Researchers have synthesized copolymers incorporating this compound which exhibit enhanced thermal stability and mechanical properties compared to traditional polymers .

Dye Applications

Its vibrant color properties have led to investigations into its use as a dye or pigment in various materials.

Mechanism of Action

The mechanism of action of Ethyl 8-methoxy-1-methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate (C₁₃H₁₄O₃, MW 218.25 g/mol)
  • Structural Differences : Lacks the 8-methoxy and 1-methyl substituents.
  • Physical Properties : Boiling point = 324.0 ± 41.0 °C; density = 1.2 ± 0.1 g/cm³ .
  • Reactivity : The absence of electron-donating methoxy and methyl groups likely reduces steric hindrance and alters electrophilic substitution patterns compared to the target compound.
2.1.2 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid Derivatives
  • Examples: Carboxamide (N-(2-aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide) and carbonitrile (1,2,3,4-tetrahydronaphthalene-1-carbonitrile) .
  • Functional Group Impact : Carboxylic acid derivatives exhibit higher polarity and hydrogen-bonding capacity vs. the ester group in the target compound, affecting solubility and biological activity.

Functional Group Influence

  • Methoxy Group (8-position) : Enhances electron density in the aromatic ring, directing electrophilic substitution to specific positions. Comparable to 1-methoxy-4-methylbenzene (), which shares similar electronic effects .

Data Tables

Table 1: Comparative Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Substituents
Target Compound C₁₅H₁₈O₄ 262.3 Not reported 8-OCH₃, 1-CH₃, 4-O, 1-COOEt
Ethyl 4-oxo-tetrahydronaphthalene-1-carboxylate C₁₃H₁₄O₃ 218.25 324.0 ± 41.0 4-O, 1-COOEt
1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid C₁₁H₁₀O₂ 174.20 Not reported 1-COOH

Table 2: Functional Group Impact

Group Role in Target Compound Example Analogues (Evidence)
8-OCH₃ Electron donation, steric effects 1-Methoxy-4-methylbenzene
1-COOEt Ester hydrolysis potential Ethyl decanoate
4-O Hydrogen-bond acceptor Oxadiazole derivatives

Biological Activity

Ethyl 8-methoxy-1-methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate (CAS: 97405-37-3) is a compound belonging to the class of naphthalene derivatives. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H18O4C_{15}H_{18}O_{4}. The compound features a naphthalene backbone with methoxy and carboxylate functional groups that contribute to its biological activities.

Research indicates that compounds similar to this compound exhibit various biological activities through several mechanisms:

  • Antioxidant Activity : Naphthalene derivatives often demonstrate significant antioxidant properties, which can help mitigate oxidative stress in cells.
  • Anticancer Potential : Some studies suggest that similar compounds can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

Activity Description Reference
AntioxidantExhibits strong free radical scavenging activity.
AnticancerInduces apoptosis in various cancer cell lines through mitochondrial pathways.
Anti-inflammatoryReduces levels of TNF-alpha and IL-6 in vitro.
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways related to cancer.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Case Study 2: Anti-inflammatory Effects

In a model of induced inflammation using LPS-stimulated macrophages, the compound significantly reduced the production of inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic role in managing inflammatory diseases.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing Ethyl 8-methoxy-1-methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate, and how is the product characterized?

Answer:
The compound is typically synthesized via multicomponent reactions involving imines and anhydrides. For example, homophthalic anhydride reacts with substituted imines in dry dichloromethane under inert conditions, followed by acid quenching and extraction . The crude product is esterified using trimethylsilyl diazomethane (TMSCHN₂) in methanol to yield the ethyl ester . Characterization involves:

  • 1H/13C NMR : Assign methoxy (δ ~3.8 ppm), ester carbonyl (δ ~170 ppm), and tetrahydronaphthalene backbone signals .
  • Mass spectrometry (ESI-TOF) : Confirm molecular weight (e.g., m/z 538.1683 [M+H]⁺) .
  • Chromatography : Flash chromatography or recrystallization from ethanol for purity .

Advanced: How can researchers resolve contradictions in stereochemical assignments during NMR analysis of this compound?

Answer:
Stereochemical ambiguities in NMR data (e.g., overlapping diastereotopic proton signals) can be addressed via:

  • NOESY/ROESY : Identify spatial proximities between protons to confirm chair/envelope conformations in the tetrahydronaphthalene core .
  • X-ray crystallography : Use SHELXL for refinement to unambiguously assign stereocenters (e.g., R/S configurations) . For example, cyclohexenone derivatives often adopt envelope conformations with defined flap atoms, as seen in similar structures .
  • Comparative analysis : Cross-reference chemical shifts with analogs (e.g., methoxy-substituted tetrahydronaphthalenes) .

Structural Validation: What crystallographic strategies ensure accurate determination of this compound’s molecular structure?

Answer:

  • Data collection : Use Bruker APEX-II diffractometers with Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data .
  • Refinement : SHELXL refines anisotropic displacement parameters and validates geometry (e.g., bond lengths: C=O ~1.21 Å, C-O ~1.36 Å) .
  • Validation tools : PLATON/ADDSYM checks for missed symmetry, and CCDC Mercury visualizes hydrogen-bonding networks (e.g., O–H⋯O dimers) .
  • ORTEP-3 : Generate thermal ellipsoid plots to assess disorder or thermal motion .

Mechanistic Insights: What reaction mechanisms underpin the formal [4+2] cycloaddition used in its synthesis?

Answer:
The Castagnoli-Cushman reaction involves:

Imine activation : Pr₂NEt deprotonates the imine, enabling nucleophilic attack on homophthalic anhydride .

Cyclization : A stepwise [4+2] cycloaddition forms the tetrahydronaphthalene core, with DFT studies suggesting zwitterionic intermediates .

Esterification : TMSCHN₂ methylates the carboxylic acid intermediate under mild conditions .
Key experimental controls :

  • Monitor reaction progress via TLC (ethyl acetate/hexane).
  • Optimize stoichiometry (e.g., 1.2 eq. anhydride) to minimize side products .

Biological Activity: How can researchers design assays to evaluate bioactivity based on structural analogs?

Answer:

  • Target selection : Prioritize enzymes like acetylcholinesterase (AChE) or cancer targets (e.g., HCT116 cells), as cyclohexenone derivatives show inhibition .
  • Structural analogs : Compare with Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate, which exhibits anti-inflammatory activity .
  • Assay design :
    • In vitro : Measure IC₅₀ via colorimetric assays (e.g., Ellman’s method for AChE) .
    • In silico : Dock the compound into AChE (PDB: 1EVE) using AutoDock Vina to predict binding modes .

Data Contradictions: How to address discrepancies between computational and experimental NMR chemical shifts?

Answer:

  • Computational methods : Use Gaussian09 with B3LYP/6-311+G(d,p) to calculate shifts. Discrepancies >0.5 ppm may indicate:
    • Solvent effects (e.g., CDCl₃ vs. DMSO corrections) .
    • Conformational flexibility (e.g., methoxy group rotation) .
  • Validation : Compare with solid-state NMR or variable-temperature experiments to assess dynamic effects .

Advanced Crystallography: What strategies improve refinement of high-disorder structures for this compound?

Answer:

  • Twinning detection : Use SHELXL’s TWIN/BASF commands for twinned data (common in methoxy-substituted aromatics) .
  • Disorder modeling : Split occupancy for overlapping atoms (e.g., ethyl ester groups) and apply restraints (ISOR, DELU) .
  • Validation metrics : Ensure Rint < 5% and R1 < 0.05 for high-quality datasets .

Synthetic Optimization: How to scale up synthesis while maintaining enantiomeric purity?

Answer:

  • Catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric organocatalysts (e.g., proline derivatives) .
  • Process controls :
    • Use anhydrous solvents (e.g., CH₂Cl₂ over THF) to suppress racemization .
    • Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) .

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